molecular formula C11H10O5 B8301127 2,3-Diacetoxybenzaldehyde

2,3-Diacetoxybenzaldehyde

Cat. No.: B8301127
M. Wt: 222.19 g/mol
InChI Key: BFMAHSQNHOYIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diacetoxybenzaldehyde is an aromatic aldehyde derivative featuring acetoxy groups at the 2- and 3-positions of the benzene ring.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(2-acetyloxy-3-formylphenyl) acetate

InChI

InChI=1S/C11H10O5/c1-7(13)15-10-5-3-4-9(6-12)11(10)16-8(2)14/h3-6H,1-2H3

InChI Key

BFMAHSQNHOYIQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1OC(=O)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Substituent Position: The 2,3-diacetoxy substitution in the target compound contrasts with 3,4-diacetoxy (CAS 67727-64-4) in terms of steric and electronic effects. Methoxy vs. Acetoxy: Methoxy groups (as in 2,3-dimethoxybenzaldehyde) are smaller and electron-donating, enhancing electrophilic substitution reactivity. Acetoxy groups, being bulkier and electron-withdrawing, may reduce ring reactivity but improve stability against oxidation .
  • Functional Group Diversity: Caffeic Acid (3,4-dihydroxypropenoic acid) differs significantly due to its carboxylic acid and catechol groups, enabling metal chelation and radical scavenging—properties absent in acetoxybenzaldehydes .

Physicochemical and Pharmacological Implications

  • Lipophilicity and Solubility: Acetoxy groups in this compound increase lipophilicity compared to hydroxy or methoxy derivatives, favoring penetration through lipid bilayers. This property is critical in prodrug design, where ester hydrolysis in vivo releases active phenolic metabolites . Caffeic Acid, with polar carboxylic and hydroxyl groups, exhibits high water solubility, making it suitable for dietary supplements and topical formulations .
  • Reactivity :

    • The aldehyde group in this compound is reactive toward nucleophiles (e.g., amines, hydrazines), enabling Schiff base formation—a key step in synthesizing heterocyclic compounds. In contrast, 3-Hydroxybenzaldehyde ’s hydroxyl group may participate in hydrogen bonding, influencing crystal packing and stability .

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